2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Compounds like “2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” belong to a class of organic compounds known as heterocyclic compounds. These are compounds containing rings that are not exclusively composed of carbon atoms .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions. The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. For example, the sulfonyl group is typically involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and are typically confirmed through experimental testing .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-5-(2-ethoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16-5-3-4-6-17(16)24(21,22)19-9-10-20-14(12-19)11-15(18-20)13-7-8-13/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHZKIHBXCSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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